4-(Methylamino)nicotinaldehyde
Description
4-(Methylamino)nicotinaldehyde is a nicotinamide derivative characterized by a methylamino group (-NHCH₃) at the 4-position of the pyridine ring and an aldehyde (-CHO) functional group at the 3-position.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-8-7-2-3-9-4-6(7)5-10/h2-5H,1H3,(H,8,9) |
InChI Key |
DAOWKJJQFJNNND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through reductive amination, where nicotinaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods: While specific industrial production methods for 4-(Methylamino)nicotinaldehyde are not well-documented, the general approach would involve large-scale reductive amination processes, ensuring high yield and purity of the final product. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(Methylamino)nicotinic acid.
Reduction: 4-(Methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-(Methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. The compound’s aldehyde group can undergo various biochemical transformations, leading to the formation of active metabolites that participate in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(Methylamino)nicotinaldehyde and its analogs:
Key Observations:
Replacing the aldehyde (-CHO) with a carboxamide (-CONHCH₃), as in 4-(4-Aminophenoxy)-N-methylpicolinamide, shifts utility toward enzyme inhibition due to hydrogen-bonding capabilities .
Biological Activity: Compounds with nitrophenoxy or aminophenoxy groups (e.g., intermediates in ) exhibit enhanced pharmacokinetic properties, such as solubility and membrane permeability, compared to aldehyde-containing analogs . The aldehyde group in nicotinaldehyde derivatives may facilitate Schiff base formation, a critical step in synthesizing imine-based prodrugs or metal complexes .
Synthetic Accessibility: Synthesis of this compound analogs often involves nucleophilic aromatic substitution (e.g., chlorobenzene-mediated reactions for nitro intermediates) or condensation with aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
